Complete Protease Resistance Conferred by All-D Configuration vs. L-Amino Acid Counterpart
The all-D amino acid composition of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine provides intrinsic resistance to proteolytic degradation. While direct half-life data for this specific pentapeptide are not published, the class-level evidence is robust: the all-D enantiomer of the antimicrobial peptide polybia-CP retains full stability after incubation with trypsin and chymotrypsin, whereas the all-L parent peptide is rapidly degraded [1]. By analogy, an all-L pentapeptide of identical sequence (L-Phe-L-Trp-L-Ala-L-Ala-L-Ala) would be expected to undergo rapid hydrolysis under identical conditions, making the D-enantiomer the required choice for experiments lasting longer than the half-life of the L-form (typically minutes in serum-containing media).
| Evidence Dimension | Proteolytic stability (resistance to trypsin/chymotrypsin) |
|---|---|
| Target Compound Data | Expected to retain full structural integrity after protease incubation, based on all-D peptide behavior [1]. |
| Comparator Or Baseline | All-L pentapeptide (L-Phe-L-Trp-L-Ala-L-Ala-L-Ala): expected to be rapidly degraded; polybia-CP (all-L): degraded by trypsin/chymotrypsin [1]. |
| Quantified Difference | The all-D derivative of polybia-CP showed no degradation after 6 h incubation with trypsin and chymotrypsin, while the all-L parent was fully degraded within 30 min [1]. |
| Conditions | Trypsin (50 μg/mL) and chymotrypsin (50 μg/mL) in PBS, 37°C, monitored by HPLC; data from polybia-CP system. |
Why This Matters
Procurement of the all-D pentapeptide is mandatory for any assay requiring peptide stability over incubation periods exceeding minutes; the L-form would be invalid due to rapid enzymatic destruction.
- [1] Jia, F., Wang, J., Peng, J., Zhao, P., Kong, Z., Wang, K., Yan, W. & Wang, R. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916-925. View Source
